![molecular formula C12H15N3OS B1270374 2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide CAS No. 333434-07-4](/img/structure/B1270374.png)
2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide and related compounds involves complex organic synthesis routes, including reactions such as cyclization, acylation, and arylation. A notable method includes the Pd(II)-catalyzed C-H activation/functionalization of carboxamides, showcasing the versatility of these compounds in organic synthesis (Reddy, Bisht, Parella, & Babu, 2016). Another synthesis pathway is highlighted by the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, further emphasizing the compound's synthetic adaptability (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of these benzothiazole derivatives has been elucidated through various spectroscopic and structural characterization techniques. The structure consists of interconnected cations, anions, and water molecules forming a three-dimensional network, with the benzothiazole moiety inclined at specific angles to the amidine group, as shown in the study by Matković-Čalogović et al. (2003), providing insight into the compound's molecular geometry and intermolecular interactions.
Chemical Reactions and Properties
Benzothiazole derivatives participate in a wide range of chemical reactions, demonstrating their chemical reactivity and potential for functionalization. For instance, the cyclocondensation reaction of 2-aminothiophenols with 1,2-biselectrophiles leads to the formation of benzothiazole-2-carboxylates, a process that defies Baldwin's rule and showcases the compound's reactivity and the influence of water as a reaction medium (Dhameliya et al., 2017).
Scientific Research Applications
Photophysical Properties
- Subheading: Synthesis and Photo-Physical Characteristics
- Content: Research by Padalkar et al. (2011) focused on synthesizing derivatives of 2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide and studying their photophysical properties. These compounds exhibit single absorption and dual emission characteristics and are thermally stable up to 200 °C, suggesting potential applications in fluorescent materials and sensors (Padalkar et al., 2011).
- Subheading: Synthesis and Antimicrobial Activity
- Content: A study by Padalkar et al. (2016) synthesized derivatives of this compound to explore their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, indicating their potential as new antimicrobial agents (Padalkar et al., 2016).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit K1 capsule formation in uropathogenic Escherichia coli .
properties
IUPAC Name |
2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-15(4-2)11(16)8-5-6-9-10(7-8)17-12(13)14-9/h5-7H,3-4H2,1-2H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXLVNVGGJBUPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354300 | |
Record name | 2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
333434-07-4 | |
Record name | 2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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